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Compound of Interest

Compound Name: SW116

Cat. No.: B611083 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to the subculturing and passaging of

the human colorectal adenocarcinoma cell line, SW1116. Adherence to these protocols is

crucial for maintaining cell line viability, integrity, and reproducibility in experimental results.

Cell Line Information
The SW1116 cell line was established from a primary grade II colorectal adenocarcinoma of a

73-year-old Caucasian male.[1][2] These cells exhibit an epithelial morphology and are

adherent.[1][2] SW1116 cells are known to produce high levels of carcinoembryonic antigen

(CEA).[1] This cell line is a valuable tool in cancer research and toxicology studies.

Quantitative Data Summary
For optimal growth and experimental consistency, key quantitative parameters for SW1116 cell

culture are summarized in the table below.
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Parameter Value Source(s)

Doubling Time Approximately 68.70 hours [2]

Seeding Density 2-3 x 10,000 cells/cm² [1]

Subculture Confluency 70-80% [1][3]

Split Ratio 1:3 to 1:6 [1][2]

Trypsin-EDTA Solution
0.25% (w/v) Trypsin-0.53 mM

EDTA or 0.05% Trypsin/EDTA
[1]

Incubation Temperature 37°C [1]

Atmosphere

Free gas exchange with

atmospheric air (CO₂ is not

required and can be

detrimental)

[4]

Experimental Protocols
Materials

SW1116 cells

Complete Growth Medium: ATCC-formulated Leibovitz's L-15 Medium supplemented with

10% Fetal Bovine Serum (FBS).

Phosphate-Buffered Saline (PBS), sterile

Trypsin-EDTA solution (0.25% w/v Trypsin, 0.53 mM EDTA)

Sterile cell culture flasks or plates

Sterile serological pipettes

Sterile centrifuge tubes

Micropipettes and sterile tips
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Inverted microscope

Biological safety cabinet

37°C incubator

Centrifuge

Hemocytometer or automated cell counter

Trypan blue solution

Protocol for Thawing Cryopreserved SW1116 Cells
Warm the complete growth medium to 37°C in a water bath.

Rapidly thaw the cryovial of SW1116 cells by gentle agitation in the 37°C water bath.

Thawing should take approximately 2 minutes.

Once thawed, decontaminate the vial by wiping it with 70% ethanol.

Under sterile conditions in a biological safety cabinet, transfer the contents of the vial to a

centrifuge tube containing 9.0 mL of pre-warmed complete growth medium.

Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.

Aspirate the supernatant and gently resuspend the cell pellet in an appropriate volume of

fresh, pre-warmed complete growth medium.

Transfer the cell suspension to a new, labeled culture flask.

Incubate the culture at 37°C in an incubator with free gas exchange to the atmosphere. Note:

Leibovitz's L-15 medium is formulated for use without CO₂.[4]

Protocol for Subculturing and Passaging SW1116 Cells
Cell Monitoring: Visually inspect the SW1116 cell culture daily using an inverted microscope.

Cells should be passaged when they reach 70-80% confluency.[1][3] Avoid letting the cells

become over-confluent as this can negatively impact their viability and attachment.[3]
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Aspiration: Under sterile conditions, carefully aspirate and discard the culture medium from

the flask.

Washing: Gently rinse the cell monolayer with sterile PBS to remove any residual serum that

may inhibit trypsin activity. Aspirate and discard the PBS.

Trypsinization:

Add 2.0 to 3.0 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask, ensuring the

entire cell monolayer is covered.

Incubate the flask at 37°C for 5 to 15 minutes. Observe the cells under an inverted

microscope until the cell layer is dispersed. The cells will appear rounded and detached.

Gentle tapping of the flask may aid in detachment.[3]

Note: SW1116 cells can be moderately adherent.[3] If cells are difficult to detach, a longer

incubation time or using a 0.05% trypsin-EDTA solution may be necessary.[1][3] Avoid

excessive exposure to trypsin as it can damage the cells.[3]

Neutralization: Once the cells are detached, add an equal volume of complete growth

medium to the flask to neutralize the trypsin.

Cell Collection and Counting:

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

Transfer the cell suspension to a sterile centrifuge tube.

Perform a cell count using a hemocytometer or an automated cell counter. A viability

assessment using trypan blue is recommended.

Seeding:

Calculate the required volume of cell suspension to achieve the desired seeding density of

2-3 x 10,000 cells/cm².[1]

Add the calculated volume of cell suspension to a new, labeled culture flask containing

pre-warmed complete growth medium.
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Gently rock the flask to ensure an even distribution of cells.

Incubation: Place the flask in a 37°C incubator. Remember that a CO₂ environment is not

required for L-15 medium.[4]

Medium Renewal: Change the culture medium every 2-3 days.

Visualizations
Experimental Workflow for Subculturing SW1116 Cells
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Start: SW1116 Cells at 70-80% Confluency

Aspirate Culture Medium

Wash with PBS

Add Trypsin-EDTA Solution

Incubate at 37°C (5-15 min)

Neutralize Trypsin with Complete Medium

Collect Cell Suspension

Centrifuge (125 x g, 5-7 min)

Resuspend Pellet in Fresh Medium

Count Cells and Assess Viability

Seed into New Flask at 2-3x10^4 cells/cm²

Incubate at 37°C (No CO₂)

End: Continued Cell Culture

Click to download full resolution via product page

Caption: Workflow for the subculturing and passaging of SW1116 cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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